molecular formula C19H25N3OS B12461345 N-(3-methylphenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)hydrazinecarbothioamide

N-(3-methylphenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)hydrazinecarbothioamide

Cat. No.: B12461345
M. Wt: 343.5 g/mol
InChI Key: HFAOBHGXWHOVFT-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-(tricyclo[3311~3,7~]dec-1-ylcarbonyl)hydrazinecarbothioamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)hydrazinecarbothioamide typically involves multiple steps. The starting materials often include tricyclo[3.3.1.1~3,7~]decane derivatives and 3-methylphenyl hydrazine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxygenated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

N-(3-methylphenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.3.1.1~3,7~]decane derivatives: These compounds share the tricyclic structure and may have similar chemical properties.

    3-methylphenyl hydrazine derivatives: These compounds share the hydrazine functional group and may have similar reactivity.

Uniqueness

N-(3-methylphenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)hydrazinecarbothioamide is unique due to its combination of the tricyclic structure and the hydrazinecarbothioamide functional group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H25N3OS

Molecular Weight

343.5 g/mol

IUPAC Name

1-(adamantane-1-carbonylamino)-3-(3-methylphenyl)thiourea

InChI

InChI=1S/C19H25N3OS/c1-12-3-2-4-16(5-12)20-18(24)22-21-17(23)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,21,23)(H2,20,22,24)

InChI Key

HFAOBHGXWHOVFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NNC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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